Crystal Packing and Solid-State Behavior: 2,3,5-Trifluoropyridine Exhibits Unique Parallel Molecular Arrangement
In a comparative crystallographic study, 2,3,5-trifluoropyridine displayed a distinct parallel arrangement of molecules in its crystal lattice, contrasting with the herringbone packing of less fluorinated analogs and the edge-to-face packing of pentafluoropyridine [1]. This parallel packing motif is a specific characteristic of the 2,3,5-substitution pattern, as determined by X-ray diffraction analysis [2]. The study quantified intermolecular interaction energies using ab initio calculations (MP2/6-311G(d,p)), confirming that the 2,3,5-isomer's crystal structure is stabilized by weak attractive F···F interactions, whereas the pentafluorinated compound exhibited repulsive F···F interactions [3]. This demonstrates that the 2,3,5-trifluoropyridine crystal lattice is energetically distinct from other fluorinated pyridines.
| Evidence Dimension | Crystal packing motif |
|---|---|
| Target Compound Data | Parallel molecular arrangement |
| Comparator Or Baseline | 3-fluoropyridine (herringbone), 3,5-difluoropyridine (herringbone), pentafluoropyridine (edge-to-face) |
| Quantified Difference | Qualitative difference in packing motif; energetically distinct F···F interactions (attractive vs. repulsive) |
| Conditions | In situ crystallization on diffractometer; X-ray diffraction; MP2/6-311G(d,p) calculations |
Why This Matters
Crystal packing directly influences bulk properties such as solubility, melting point, and mechanical stability, which are critical for formulation development and material science applications [4].
- [1] Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1032–1039. View Source
- [2] Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1032–1039. View Source
- [3] Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1032–1039. View Source
- [4] Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1032–1039. View Source
